molecular formula C11H19NO4 B8548614 1-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylic acid

1-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylic acid

Cat. No. B8548614
M. Wt: 229.27 g/mol
InChI Key: QIWSPGWYASWIJX-UHFFFAOYSA-N
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Patent
US09434753B2

Procedure details

Methyl 1-{[(tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylate was dissolved in methanol (6.8 mL) and water (5.8 mL) and treated with 10M sodium hydroxide (0.98 mL, 9.82 mmol). The solution was heated at 50° C. After 30 minutes, the reaction was cooled with an ice bath and quenched into a cold (ice bath temperature) mixture of 1N hydrogen chloride (19.6 mL) and saturated sodium chloride (19.6 mL). The product was extracted with ethyl acetate (3 times). The organic solution was dried over anhydrous sodium sulfate and filtered. Concentration of the organic solution gave the title compound (680 mg, 94% yield) which was used crude in the next step.
Name
Methyl 1-{[(tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH2:10][C:11]1([C:14]([O:16]C)=[O:15])[CH2:13][CH2:12]1)[CH3:9])=[O:7])([CH3:4])([CH3:3])[CH3:2].O.[OH-].[Na+]>CO>[C:1]([O:5][C:6]([N:8]([CH2:10][C:11]1([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]1)[CH3:9])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Methyl 1-{[(tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C)CC1(CC1)C(=O)OC
Name
Quantity
6.8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
O
Name
Quantity
0.98 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
quenched into a cold (ice bath temperature) mixture of 1N hydrogen chloride (19.6 mL) and saturated sodium chloride (19.6 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C)CC1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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